1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine

Metabolic Stability Drug Metabolism Medicinal Chemistry

For CNS drug discovery teams facing scaffold limitations, this dual-substituted benzoylpiperidine provides a solution where mono-substituted analogs fail in SAR models. The 4-aminopiperidine core offers a critical synthetic vector for diversification absent in simpler derivatives. • Balanced logP (~3.04) with a fragment-suitable MW of 236.28 g/mol for lead-like screening libraries. • Primary amine handle enables facile conjugation to biotin or fluorophores for chemical biology probe generation. • Supplied with rigorous QC to ensure batch-to-batch consistency in hit-to-lead campaigns.

Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
Cat. No. B7972252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine
Molecular FormulaC13H17FN2O
Molecular Weight236.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(=O)N2CCC(CC2)N
InChIInChI=1S/C13H17FN2O/c1-9-8-10(14)2-3-12(9)13(17)16-6-4-11(15)5-7-16/h2-3,8,11H,4-7,15H2,1H3
InChIKeyVALOKEKDKADKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine Overview


1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine (CAS: 1713385-67-1) is a piperidine derivative belonging to the benzoylpiperidine class, a privileged scaffold in medicinal chemistry [1]. It features a 4-aminopiperidine core N-acylated with a 4-fluoro-2-methylbenzoyl group, yielding a molecular weight of 236.28 g/mol [2]. The compound is primarily utilized as a synthetic intermediate and lead-like fragment in drug discovery programs, leveraging the metabolic stability conferred by the benzoylpiperidine motif [1].

Substituent Synergy in 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine


The benzoylpiperidine scaffold is highly sensitive to aromatic substitution patterns, with even minor modifications (e.g., halogen position, methyl presence) profoundly impacting key properties such as lipophilicity, metabolic stability, and target engagement [1]. Substituting 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine with mono-substituted analogs like 1-(4-fluorobenzoyl)piperidin-4-amine or 1-(2-methylbenzoyl)piperidin-4-amine introduces significant shifts in calculated logP and potentially alters binding modes, invalidating SAR models developed with the dual-substituted lead [2]. Furthermore, the 4-aminopiperidine core provides a crucial synthetic handle for diversification that is absent in simpler piperidine derivatives, making direct substitution untenable in projects requiring this specific vector for elaboration [3].

1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine vs Key Analogs


Metabolic Stability: Benzoylpiperidine vs Benzylpiperidine

The benzoylpiperidine fragment, as present in 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine, is recognized as a metabolically stable motif, in stark contrast to the benzylpiperidine group which is susceptible to rapid oxidative metabolism via iminium ion formation [1]. While specific microsomal stability data for this exact compound is not published, the class-level metabolic advantage of the amide linkage over the amine linkage is a well-established principle in drug design, directly impacting the potential for in vivo exposure [1].

Metabolic Stability Drug Metabolism Medicinal Chemistry

Lipophilicity: Dual Substituent Effects

The combination of a fluorine atom and a methyl group on the benzoyl ring yields a distinct lipophilicity profile compared to mono-substituted analogs. For 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine, the calculated logP is approximately 3.04, whereas the 4-fluoro mono-substituted analog exhibits a logP of 0.63 and the 2-methyl mono-substituted analog has a logP of 2.1 [1][2]. This ~0.9–2.4 log unit difference significantly impacts predicted membrane permeability and solubility.

Lipophilicity Physicochemical Properties ADME

4-Amino Group as a Synthetic Handle

Unlike simple benzoylpiperidines lacking a functional group on the piperidine ring, 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine possesses a free primary amine at the 4-position, offering a versatile synthetic handle for further elaboration [1]. This amine can undergo acylation, reductive amination, or sulfonylation, enabling the construction of focused libraries for SAR exploration [1]. In contrast, 1-(4-fluorobenzoyl)piperidine (lacking the 4-amino group) offers no such vector for diversification without de novo synthesis.

Synthetic Chemistry Drug Discovery Building Blocks

Commercial Availability and Purity

1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine is available from multiple suppliers with a typical purity specification of 95% [1]. This level of purity is suitable for most research applications, including biological assays and as a starting material for further synthesis. The compound's availability in quantities suitable for screening (e.g., 100 mg to 1 g) facilitates immediate use in discovery workflows without the need for custom synthesis.

Chemical Procurement Purity Supply Chain

Applications of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine


CNS Drug Discovery Lead Optimization

Given its favorable lipophilicity (logP ≈ 3.04) for blood-brain barrier penetration and the metabolic stability of the benzoylpiperidine core, this compound is an excellent starting point for CNS-targeted programs, particularly those seeking to explore SAR around the benzoyl moiety for targets like GPCRs or ion channels [1]. The 4-amino group provides a vector for appending additional pharmacophores to modulate selectivity and potency.

Fragment-Based Drug Discovery

With a molecular weight of 236.28 g/mol and a balanced lipophilicity profile, 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine meets the criteria for a fragment-sized lead-like molecule [1]. Its privileged benzoylpiperidine scaffold is known to engage a variety of biological targets, making it suitable for fragment screening libraries aimed at identifying novel chemical starting points [2].

Chemical Biology Probe Synthesis

The primary amine handle allows for facile conjugation to biotin, fluorophores, or affinity matrices, enabling the creation of chemical biology probes for target identification and mechanism-of-action studies [1]. This functionalization potential is a key differentiator from simpler benzoylpiperidines that lack a conjugation site.

Parallel Library Synthesis Building Block

In medicinal chemistry laboratories, this compound serves as a versatile building block for generating arrays of amides, sulfonamides, or ureas through reaction of the 4-amino group with diverse electrophiles. Such libraries are invaluable for rapidly exploring SAR around the piperidine nitrogen, a common strategy in hit-to-lead campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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